N-(2-Bromoethyl)phthalimide

Thermochemistry Calorimetry Process Safety

N-(2-Bromoethyl)phthalimide provides a unique C2 bromoethyl spacer that enables milder N-alkylation versus chloro analogs, critical for thermally sensitive substrates. As a protected β-bromoethylamine, it streamlines Gabriel synthesis of primary amines with precise regiochemistry. In PROTAC development, the phthalimide moiety engages cereblon E3 ligase; the two-carbon spacer offers optimal exit vector geometry for ternary complex formation. Substituting chloroethyl or bromopropyl analogs risks divergent kinetics and compromised yields. Specify batch-specific NMR/HPLC documentation for reproducible results.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 574-98-1
Cat. No. B046114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)phthalimide
CAS574-98-1
Synonyms2-(2-Bromoethyl)isoindoline-1,3-dione;  1-Bromo-2-phthalimidoethane;  2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethyl Bromide;  2-(2-Bromoethyl)-1H-isoindole-1,3(2H)-dione;  2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole-1,3-dione;  2-(2-Bromoethyl)isoindole-1,3
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
InChIInChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
InChIKeyCHZXTOCAICMPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)phthalimide (CAS 574-98-1): Product Specifications and Procurement Considerations for Research-Grade Synthesis


N-(2-Bromoethyl)phthalimide (CAS 574-98-1), also known as 2-(2-bromoethyl)isoindoline-1,3-dione, is a bromoalkyl-substituted phthalimide derivative with molecular formula C10H8BrNO2 and molecular weight 254.08 g/mol [1]. It appears as a white to off-white crystalline powder with a melting point range of 80-83°C (lit.), boiling point of 318°C, density of 1.657 g/cm³, and limited water solubility of approximately 224 mg/L [2]. The compound serves as a bifunctional building block in organic synthesis, combining a nucleophile-reactive bromoethyl group with a phthalimide moiety that functions as a masked primary amine equivalent [3]. Commercial product specifications typically require ≥98% purity with batch-specific analytical documentation (NMR, HPLC) to ensure reproducible synthetic outcomes .

Why N-(2-Bromoethyl)phthalimide (CAS 574-98-1) Cannot Be Interchanged with Chloroalkyl or Extended-Chain Analogs


Substituting N-(2-Bromoethyl)phthalimide with its chloroethyl analog or extended-chain bromopropyl counterpart is not chemically equivalent and can lead to divergent reaction kinetics, thermodynamic behavior, and product profiles. The bromoethyl leaving group in the target compound exhibits distinct reactivity in nucleophilic substitution compared to the chloroethyl variant due to fundamental differences in carbon-halogen bond strength and leaving-group ability [1][2]. Furthermore, the two-carbon ethylene spacer imposes specific steric and conformational constraints that distinguish this compound from both the chloromethyl analog and the three-carbon bromopropyl derivative, directly affecting both the standard molar enthalpy of formation in the gaseous state and the kinetics of hydrolytic cleavage under basic conditions [3][4]. Consequently, a generic substitution without empirical validation risks compromised yields, altered reaction selectivity, and unpredictable downstream synthetic outcomes.

Quantitative Differentiation of N-(2-Bromoethyl)phthalimide (CAS 574-98-1) Against Closest Analogs


Combustion Energetics: 10.7% Lower Massic Energy of Combustion than N-(2-Chloroethyl)phthalimide

The target compound exhibits a standard (p° = 0.1 MPa) massic energy of combustion of -18501.6 ± 2.8 kJ·g⁻¹ at T = 298.15 K, measured using a rotating-bomb combustion calorimeter. In contrast, the chloroethyl analog N-(2-chloroethyl)phthalimide yields a significantly higher combustion energy of -22479.3 ± 6.8 kJ·g⁻¹ under identical conditions [1][2].

Thermochemistry Calorimetry Process Safety

Sublimation Enthalpy: 10.5% Higher than N-(2-Chloroethyl)phthalimide and 6.3% Lower than N-(3-Bromopropyl)phthalimide

The standard molar enthalpy of sublimation (ΔcrgHm°) for N-(2-Bromoethyl)phthalimide at T = 298.15 K is 108.7 ± 1.0 kJ·mol⁻¹, measured by Calvet microcalorimetry. This value is 10.3 kJ·mol⁻¹ higher than that of N-(2-chloroethyl)phthalimide (98.4 ± 1.9 kJ·mol⁻¹) and 7.3 kJ·mol⁻¹ lower than that of N-(3-bromopropyl)phthalimide (116.0 ± 1.0 kJ·mol⁻¹) [1][2].

Physical Chemistry Thermodynamics Crystal Engineering

Leaving-Group Reactivity: Bromine vs. Chlorine Differentiates N-Alkylation Kinetics in Nucleophilic Substitution

N-(2-Bromoethyl)phthalimide contains a bromoethyl leaving group, whereas its chloroethyl analog features a chloroethyl group. The difference in reactivity between the bromo and chloro derivatives is dictated by leaving-group ability, with bromide being a superior leaving group compared to chloride due to its lower carbon-halogen bond dissociation energy and greater polarizability [1]. This translates to faster SN2 reaction kinetics for the bromo compound, enabling reactions to proceed under milder conditions or with shorter reaction times.

Synthetic Methodology Reaction Kinetics Alkylating Agents

Hydrolytic Stability: Distinct Degradation Kinetics Profile in Alkaline Aqueous Media

The alkaline hydrolysis of N-(2-Bromoethyl)phthalimide (NBEPH) was studied alongside N-(3-bromopropyl)phthalimide (NBPPH) and N-carbethoxyphthalimide (NCPH) within [OH⁻] range of 5 × 10⁻⁴ M to 2 × 10⁻³ M and pH ranges of 8.82-10.62 and 8.06-8.66, respectively [1]. The observed pseudo-first-order rate constants (kobs) reveal a linear relationship with [OH⁻] with essentially zero intercept for NBEPH, and the second-order rate constant kOH shows a reasonable linear relationship with Taft substituent constants (ρ* = 1.01 ± 0.10), indicating nucleophilic attack as the rate-limiting step [1].

Stability Studies Hydrolysis Kinetics Formulation Development

Reported Synthetic Yield: 72.3% from Potassium Phthalimide and 1,2-Dibromoethane in DMF

A documented synthetic route for N-(2-Bromoethyl)phthalimide employs potassium phthalimide (30.8 g, 0.17 mol) stirred with 1,2-dibromoethane (63.9 g, 0.34 mol) in dry DMF (374 mL) at room temperature for 48 hours. Following filtration of precipitated KBr and solvent removal, recrystallization from cyclohexane-heptane (10:1) yields the target compound as nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75°C) [1].

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Procurement and Application Scenarios for N-(2-Bromoethyl)phthalimide (CAS 574-98-1)


Synthesis of Primary Amine-Containing Compounds via Gabriel Synthesis Strategy

N-(2-Bromoethyl)phthalimide serves as a protected β-bromoethylamine equivalent in Gabriel-type synthesis. The bromoethyl group undergoes nucleophilic substitution with various nucleophiles (amines, thiols, alkoxides), while the phthalimide moiety protects the amino function. Subsequent hydrazinolysis or alkaline cleavage liberates the primary amine. This strategy enables the precise introduction of an ethylamine spacer with controlled regiochemistry, as documented in the synthesis of β-cyclodextrin derivatives and pharmaceutical intermediates [1].

PROTAC Linker Synthesis and Cereblon Ligand Conjugation

In proteolysis-targeting chimera (PROTAC) development, N-(2-Bromoethyl)phthalimide functions as a versatile linker precursor bearing a phthalimide recognition motif for the cereblon (CRBN) E3 ubiquitin ligase. The bromoethyl group provides a reactive handle for conjugation to target-protein-binding warheads via ether, amine, or thioether linkages. The two-carbon ethyl spacer offers a defined exit vector geometry that differs from the one-carbon (chloromethyl) and three-carbon (bromopropyl) analogs, influencing ternary complex formation efficiency .

Heterocycle and Macrocyle Construction via N-Alkylation Chemistry

The compound enables efficient construction of nitrogen-containing heterocycles and macrocycles through sequential N-alkylation followed by phthalimide deprotection. Its reactivity profile—specifically the bromine leaving-group ability compared to chloro analogs—allows N-alkylation to proceed under milder thermal conditions, which is critical when working with thermally sensitive substrates. This application is exemplified in the synthesis of aza-crown ether derivatives and functionalized cyclodextrin conjugates where precise spatial arrangement of functional groups is required [1].

Thalidomide and Phthalimide Ester Analog Synthesis for Antitumor Screening

N-(2-Bromoethyl)phthalimide has been employed as a key intermediate in the synthesis of thalidomide and phthalimide ester analogs evaluated for antitumor activity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines [2]. The compound reacts with various biologically important carboxylic acids to form ester derivatives, with subsequent evaluation of VEGFR binding affinity and immunosuppressive/immunostimulatory activity. This established synthetic route provides a validated entry point for medicinal chemistry programs developing novel phthalimide-based therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Bromoethyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.